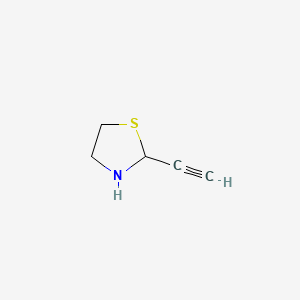

2-Ethynyl-1,3-thiazolidine

描述

Structure

3D Structure

属性

分子式 |

C5H7NS |

|---|---|

分子量 |

113.18 g/mol |

IUPAC 名称 |

2-ethynyl-1,3-thiazolidine |

InChI |

InChI=1S/C5H7NS/c1-2-5-6-3-4-7-5/h1,5-6H,3-4H2 |

InChI 键 |

HHENCMLESHPGQL-UHFFFAOYSA-N |

规范 SMILES |

C#CC1NCCS1 |

产品来源 |

United States |

Synthetic Methodologies for 2 Ethynyl 1,3 Thiazolidine and Its Derivatives

Strategies for 1,3-Thiazolidine Ring Formation

The formation of the 1,3-thiazolidine scaffold is a cornerstone of heterocyclic chemistry, with numerous reliable methods developed for its construction. These strategies range from classical condensation reactions to more advanced multicomponent and stereoselective approaches.

Cyclocondensation reactions are the most fundamental and widely used methods for synthesizing the 1,3-thiazolidine ring, particularly for producing 1,3-thiazolidin-4-one derivatives. The most common approach is a three-component reaction involving an amine, a carbonyl compound (typically an aldehyde), and a mercapto-acid, such as thioglycolic acid. ekb.egnih.govresearchgate.net The reaction mechanism proceeds through the initial formation of an imine (Schiff base) from the condensation of the amine and the aldehyde. ekb.eg This is followed by a nucleophilic attack of the sulfur atom from the mercapto-acid onto the imine carbon, leading to an intermediate that undergoes intramolecular cyclization with the elimination of a water molecule to form the final thiazolidine (B150603) ring. ekb.egnih.gov

The versatility of this method is enhanced by the wide array of catalysts and reaction conditions that can be employed to optimize yields and accommodate various substrates. These reactions can be performed under solvent-free conditions or with the assistance of ultrasound irradiation to promote efficiency. nih.gov A variety of catalysts, from simple acids to heterogeneous nanocatalysts, have been successfully utilized. nih.govnih.gov

Table 1: Catalysts and Conditions for Cyclocondensation Synthesis of 1,3-Thiazolidin-4-ones

| Reactants | Catalyst | Conditions | Yield | Reference |

| Aniline, Benzaldehyde (B42025), Thioglycolic Acid | Ammonium (B1175870) Persulfate (APS) | Solvent-free, 90 °C | 84% | nih.gov |

| Aniline, Aromatic Aldehyde, Thioglycolic Acid | [Et₃NH][HSO₄] | 80 °C | High (e.g., 80%) | nih.gov |

| Aldehyde, Aniline, Thioglycolic Acid | nano-CdZr₄(PO₄)₆ | Ultrasound (60 W) | High | nih.gov |

| Arylaldehyde, Anilines, Thioglycolic Acid | MNPs@SiO₂-IL | Solvent-free | High to Excellent | nih.gov |

| Aromatic Aldehydes, Ethyl 3-aminopropionate, Mercaptoacetic Acid | N,N-diisopropylethylamine (DIPEA) | Toluene, 110–115 °C | Moderate to Good | nih.gov |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules, such as substituted thiazolidines, in a single step from three or more starting materials. nih.gov This approach offers significant advantages, including high atom economy, procedural simplicity, and reduced waste generation, making it a cornerstone of green chemistry. nih.gov

The three-component synthesis of thiazolidin-4-ones described previously is a classic example of an MCR. nih.govnih.gov More complex MCRs have also been developed. For instance, a one-pot, four-component condensation-cyclization reaction has been reported for the synthesis of novel thiazolidine-4-one derivatives. This reaction utilizes hydrazine, allyl isothiocyanate, an α-haloketone, and a variety of aldehydes to generate highly substituted products in excellent yields. researchgate.net Such pathways demonstrate the power of MCRs to rapidly generate libraries of structurally diverse thiazolidine scaffolds for further functionalization. researchgate.net

The synthesis of chiral thiazolidine scaffolds with defined stereochemistry is of significant interest due to their prevalence in biologically active molecules. Several stereoselective and regioselective strategies have been developed to control the formation of specific isomers.

A highly stereoselective method for synthesizing chiral 5-substituted thiazolidine-2-thiones involves the reaction of β-amino oxazolidinones with carbon disulfide (CS₂). researchgate.net This process occurs via a decarboxylation-cyclization mechanism that allows the chirality of the starting material to be fully retained in the final thiazolidine product. researchgate.net Another stereospecific approach is the Domino Ring-Opening Cyclization (DROC) of activated aziridines with isothiocyanates, which proceeds without a catalyst under solvent-free conditions to produce 2-iminothiazolidines. nih.gov

The synthesis of thiazolidine derivatives from naturally chiral starting materials, such as L-cysteine, provides another route to enantiomerically enriched products. nanobioletters.com The condensation of L-cysteine with an aldehyde derivative yields thiazolidines with two chiral centers. The resulting ratio of cis and trans diastereomers can be influenced by the choice of solvent, although separation can be challenging. nanobioletters.com

Table 2: Examples of Regio- and Stereoselective Thiazolidine Syntheses

| Method | Starting Materials | Product Type | Key Feature | Reference |

| Decarboxylation-Cyclization | β-amino oxazolidinones, CS₂ | Chiral 5-substituted thiazolidine-2-thiones | High stereoselectivity; chirality is retained | researchgate.net |

| Domino Ring-Opening Cyclization (DROC) | Inactive aziridine (B145994), Aroyl isothiocyanates | 2-Iminothiazolidines | Stereospecific; solvent- and catalyst-free | nih.gov |

| Cyclocondensation | L-cysteine, p-hydroxy benzaldehyde derivative | Chiral 2,4-disubstituted thiazolidines | Diastereoselective; cis/trans ratio is solvent-dependent | nanobioletters.com |

Introduction of the Ethynyl (B1212043) Functionality at the C-2 Position

While the formation of the thiazolidine ring is well-established, the direct installation of an ethynyl group at the C-2 position to form 2-ethynyl-1,3-thiazolidine (B6253486) is not widely reported in the literature. The C-2 position in many common thiazolidine derivatives (e.g., thiazolidin-4-ones, thiazolidine-2-thiones) is oxidized as part of a carbonyl or thiocarbonyl group, precluding direct ethynylation. Therefore, constructing the 2-ethynyl moiety typically requires either the use of specialized precursors or post-cyclization functionalization strategies starting from a pre-formed thiazolidine ring.

Direct ethynylation would involve the reaction of a thiazolidine-based nucleophile or electrophile at the C-2 position with a suitable alkynylating agent. One hypothetical route involves the deprotonation of the C-2 proton of an N-protected 1,3-thiazolidine using a strong base to form a C-2 anion, which could then be trapped by an electrophilic source of the ethynyl group. However, the acidity of this proton is generally low, making this approach challenging.

A more plausible strategy would involve the reaction of a nucleophilic alkynylating agent, such as ethynyl lithium or an ethynyl Grignard reagent, with a thiazolidine precursor containing a suitable leaving group at the C-2 position. This could also be achieved by reacting such nucleophiles with an N-acylthiazolidinium ion, which would be highly electrophilic at the C-2 position. These approaches, while chemically sound, remain largely theoretical for this specific scaffold and would require significant experimental development.

A more practical and versatile approach involves multi-step functionalization of a pre-formed thiazolidine ring. These strategies typically proceed via a common intermediate, thiazolidine-2-carbaldehyde, which can be converted into a terminal alkyne using well-established organic transformations. The synthesis of the aldehyde precursor could be achieved through the oxidation of 2-(hydroxymethyl)-1,3-thiazolidine.

Once the thiazolidine-2-carbaldehyde is obtained, two primary methods can be employed for alkyne installation:

Corey-Fuchs Reaction: This two-step protocol involves the reaction of the aldehyde with carbon tetrabromide and triphenylphosphine (B44618) to generate a 2-(2,2-dibromovinyl)-1,3-thiazolidine intermediate. Subsequent treatment of this intermediate with a strong base, such as n-butyllithium, induces elimination and metal-halogen exchange, yielding the lithium salt of the desired this compound, which is then quenched to give the final product.

Seyferth-Gilbert Homologation: This method offers a one-step conversion of the aldehyde to the alkyne. The thiazolidine-2-carbaldehyde is treated with the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) in the presence of a base like potassium carbonate. This reaction proceeds through a diazo-intermediate, which eliminates nitrogen gas to directly form the terminal alkyne.

These post-cyclization strategies, by leveraging a key aldehyde intermediate, provide reliable and well-precedented pathways for the synthesis of the target this compound scaffold.

Utilization of Ethynyl-Containing Building Blocks in Thiazolidine Synthesis

The construction of the this compound scaffold and its derivatives frequently employs acyclic precursors that already contain the essential ethynyl moiety. A primary class of these building blocks is propargylamines, which feature a nucleophilic amine adjacent to an electrophilic alkyne group. nih.gov This inherent reactivity makes them versatile starting materials for synthesizing a variety of heterocyclic compounds. nih.gov

One direct method involves the reaction of α-tertiary propargylamines with carbon disulfide (CS₂). nih.gov In this process, the propargylamine (B41283) acts as the structural foundation, providing the nitrogen atom and the ethynyl-containing side chain, while carbon disulfide serves as the source for the remaining carbon and sulfur atoms needed to form the thiazolidine ring. nih.gov This cyclization reaction leads to the formation of 5-alkenyl-thiazolidine-2-thione derivatives, where the original ethynyl group is transformed into an exocyclic double bond as part of the final structure. acs.org

Another significant strategy is the use of alkynes in multi-component reactions (MCRs). For instance, a one-pot, four-component reaction can synthesize a library of thiazolidine-2-imines from aldehydes, alkynes, amines, and isothiocyanates. nih.gov This approach highlights the versatility of using a simple alkyne as a key building block to generate complex thiazolidine derivatives in a single, efficient step. nih.gov

Advanced Synthetic Techniques and Principles

Modern synthetic strategies for preparing this compound derivatives increasingly rely on advanced catalytic systems and principles of green chemistry to enhance efficiency, selectivity, and sustainability.

Catalytic Methods in this compound Synthesis (e.g., Transition Metal Catalysis, Organocatalysis)

Both organocatalysis and transition metal catalysis have proven effective in the synthesis of thiazolidine derivatives from ethynyl-containing precursors.

Organocatalysis: Base-catalyzed protocols offer a metal-free approach to thiazolidine synthesis. nih.gov Organic bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been successfully used to catalyze the reaction between α-tertiary propargylamines and carbon disulfide. nih.govacs.org The reaction mechanism involves a nucleophilic attack of the propargylamine on carbon disulfide, followed by a base-mediated proton transfer and subsequent intramolecular cyclization to yield the final 1,3-thiazolidine-2-thione product. nih.govacs.org These organocatalytic methods are notable for their mild reaction conditions, often proceeding at ambient temperature with low catalyst loading. nih.gov

Transition Metal Catalysis: Transition metals, particularly copper, are utilized in the synthesis of the propargylamine building blocks themselves, which are then used to form the thiazolidine ring. nih.gov A one-pot strategy can be employed where a copper-catalyzed A³ coupling reaction (aldehyde, alkyne, amine) first generates the propargylamine intermediate. nih.gov Following this, the cyclization with carbon disulfide is initiated, sometimes in the same pot, to produce the final thiazolidine derivative. nih.gov For example, anhydrous CuCl₂ has been used to catalyze the initial coupling step. acs.org

Furthermore, a combination of copper(I) and zinc(II) has been used as a composite catalyst system in the one-pot, four-component synthesis of thiazolidine-2-imines from alkynes and other starting materials. nih.gov

Table 1: Overview of Catalytic Methods in Thiazolidine Synthesis from Ethynyl Precursors

| Catalyst Type | Catalyst Example(s) | Reaction Type | Starting Materials | Product Type | Reference |

|---|---|---|---|---|---|

| Organocatalysis | DABCO, DBU | Cyclization | α-Tertiary Propargylamines, Carbon Disulfide | 1,3-Thiazolidine-2-thiones | nih.govacs.org |

| Transition Metal Catalysis | CuCl₂ | One-pot Coupling-Cyclization | Ketone, Amine, Alkyne, Carbon Disulfide | 1,3-Thiazolidine-2-thiones | nih.govacs.org |

| Transition Metal Catalysis | Cu(I) and Zn(II) | Four-Component Reaction | Aldehydes, Alkynes, Amines, Isothiocyanates | Thiazolidine-2-imines | nih.gov |

Green Chemistry Approaches and Sustainable Synthetic Protocols

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly being applied to the synthesis of thiazolidine derivatives. mdpi.com Key strategies include the use of environmentally benign solvents, solvent-free conditions, and the development of energy-efficient protocols. mdpi.comnih.gov

A notable example is the organocatalyzed synthesis of thiazolidine-2-thiones from propargylamines, which can be performed in the absence of any solvent at room temperature. nih.gov This approach significantly reduces waste and energy consumption. The use of low loadings of a recyclable catalyst further enhances its green credentials. nih.govacs.org

Other green approaches in thiazolidine synthesis that could be adapted for ethynyl derivatives include:

Use of Green Solvents: Reactions have been successfully carried out in aqueous media or using deep eutectic solvents, which are considered more environmentally friendly than traditional organic solvents. nih.govfrontiersin.org

Solvent-Free Synthesis: Performing reactions under solvent-free conditions, as demonstrated with certain catalysts like ammonium persulfate for 1,3-thiazolidin-4-ones, minimizes volatile organic compound emissions. nih.gov

Utilization of CO₂: Carbon dioxide, a greenhouse gas, can be used as a C1 building block in chemical synthesis, representing a valuable "waste-to-treasure" strategy. rsc.org While not specific to this compound in the provided sources, the principle of using CO₂ in heterocycle synthesis is a key green approach. rsc.orgrsc.org

These sustainable protocols not only offer environmental benefits but also often lead to higher atom economy, cleaner reaction profiles, and simplified product purification. nih.govrsc.org

Reactivity and Mechanistic Investigations of 2 Ethynyl 1,3 Thiazolidine

Transformations Involving the Ethynyl (B1212043) Group

The ethynyl substituent is a key site for various addition and coupling reactions, enabling the construction of more complex molecular architectures.

Cycloaddition Reactions (e.g., [2+3] Dipolar Cycloadditions, Click Chemistry Applications)

The carbon-carbon triple bond of 2-ethynyl-1,3-thiazolidine (B6253486) is an excellent dipolarophile for [2+3] dipolar cycloaddition reactions. researchgate.net This type of reaction is a powerful tool for the construction of five-membered heterocyclic rings. researchgate.net A prominent application of this reactivity is in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govtcichemicals.com This reaction joins the ethynyl group with an azide (B81097) to form a stable 1,2,3-triazole ring. nih.govtcichemicals.com The reliability and specificity of click chemistry make it a valuable method for linking molecules. nih.gov The resulting triazole moiety is not merely a linker but can also exhibit a range of biological activities. researchgate.net

The reaction of azomethine ylides, often generated in situ, with alkynyl dipolarophiles provides access to pyrrolidine-containing molecules. researchgate.net These cycloaddition reactions are known for their high regio- and stereoselectivity. researchgate.net

Transition Metal-Catalyzed Alkyne Functionalizations (e.g., Hydrosilylation, Hydroamination, Hydrohalogenation)

The ethynyl group readily undergoes functionalization in the presence of transition metal catalysts.

Hydrosilylation: This reaction involves the addition of a silicon-hydride bond across the triple bond. Transition metals like rhodium, nickel, and copper are effective catalysts for the hydrosilylation of alkynes. rsc.orgscience.govrsc.org For instance, nickel-catalyzed hydrosilylation of 1,6-enynes can produce vinyl silanes or alkyl silanes with high regio- and diastereoselectivity. rsc.org The choice of ligand can be crucial in controlling the stereoselectivity of the addition. rsc.org

Hydroamination: The addition of an N-H bond across the alkyne is known as hydroamination, a highly atom-economical method for synthesizing nitrogen-containing compounds. ilpi.com This reaction can be catalyzed by various metals, including late transition metals like palladium, rhodium, and nickel. nih.gov The hydroamination of alkynes is generally more thermodynamically favorable than that of alkenes. ilpi.com Copper-catalyzed hydroamination of terminal alkynes has also been reported to efficiently produce β-amino substituted styrenes. sciepub.com

Hydrohalogenation: While specific examples for this compound are not detailed, the general reactivity of alkynes suggests that hydrohalogenation (the addition of HX, where X is a halogen) would proceed, likely following Markovnikov's rule to yield a vinyl halide.

Oligomerization and Polymerization Studies of Ethynyl-Substituted Thiazolidines

The ethynyl group serves as a monomer unit for polymerization. Sonogashira coupling reactions, which couple terminal alkynes with aryl or vinyl halides, are a common method to create polymers with alternating ethynylene and aromatic units. mdpi.com This methodology allows for the synthesis of conjugated polymers with potentially interesting electronic and optical properties. For example, polymers containing ethynylene-thiophene units have been synthesized for their electrochemical and spectroscopic properties. mdpi.com

Reactions of the 1,3-Thiazolidine Heterocycle

The thiazolidine (B150603) ring itself can undergo a variety of reactions, including ring-opening and functionalization at its heteroatoms.

Ring-Opening and Rearrangement Processes of the Thiazolidine Core

The 1,3-thiazolidine ring can be opened under certain conditions. For instance, derivatives of penicilloic acid, which contain a thiazolidine ring, can undergo reversible ring-opening in alkaline solutions. rsc.org In some cases, ring-opening can be followed by rearrangement to form different heterocyclic structures. For example, 2-alkylidene-4-oxothiazolidines can undergo a ring-opening-closing transformation in the presence of Lawesson's reagent to yield 1,2-dithioles. canterbury.ac.nz These dithioles can then be reductively rearranged to form 2,3-dihydro-4H-1,3-thiazine derivatives. canterbury.ac.nz The stability of the thiazolidine ring and the regioselectivity of its opening can be influenced by substituents on the ring. magtech.com.cn

Functionalization at Nitrogen and Sulfur Heteroatoms (e.g., N-Alkylation, S-Oxidation)

The nitrogen and sulfur atoms within the thiazolidine ring are nucleophilic and can be functionalized.

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents. This functionalization is a common strategy in the synthesis of diverse thiazolidine derivatives. mdpi.com For example, the endocyclic nitrogen of 2-silyl-1,3-thiazolidines can be functionalized after the cleavage of a Boc protecting group. unifi.it

S-Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones. smolecule.com Common oxidizing agents for this transformation include hydrogen peroxide or potassium permanganate. smolecule.com This modification can influence the chemical and biological properties of the molecule.

Table of Research Findings on the Reactivity of this compound and Related Structures

| Reaction Type | Section | Reactants | Catalyst/Reagent | Product(s) | Key Findings & Citations |

| [2+3] Dipolar Cycloaddition | 3.1.1 | Ethynyl group, Azides | Copper(I) | 1,2,3-Triazole | A reliable "click chemistry" reaction for forming stable triazole linkers. nih.govtcichemicals.com |

| [2+3] Dipolar Cycloaddition | 3.1.1 | Alkenyl/Alkynyl dipolarophiles, Azomethine ylides | --- | Pyrrolidines | Provides access to pyrrolidine-containing molecules with high selectivity. researchgate.net |

| Hydrosilylation | 3.1.2 | 1,6-enynes, Silanes | Nickel(0) | Cyclic vinyl or alkyl silanes | Offers high regio- and diastereoselectivity. rsc.org |

| Hydroamination | 3.1.2 | Vinylarenes, Amines | Palladium, Rhodium, Nickel | Substituted amines | An atom-economical method for C-N bond formation. ilpi.comnih.gov |

| Polymerization | 3.1.3 | Terminal alkynes, Aryl/vinyl halides | Palladium/Copper (Sonogashira) | Conjugated polymers | Creates polymers with alternating ethynylene and aromatic units. mdpi.com |

| Ring-Opening/Rearrangement | 3.2.1 | 2-Alkylidene-4-oxothiazolidines | Lawesson's reagent | 1,2-Dithioles | Involves a ring-opening-closing mechanism. canterbury.ac.nz |

| Reductive Rearrangement | 3.2.1 | 1,2-Dithiole-3-ylidene thiones | Sodium borohydride | 2,3-Dihydro-4H-1,3-thiazines | A subsequent reaction after the initial ring transformation. canterbury.ac.nz |

| S-Oxidation | 3.2.2 | Thiazole (B1198619) derivative | Hydrogen peroxide/Potassium permanganate | Sulfoxides/Sulfones | Oxidation of the sulfur heteroatom. smolecule.com |

Oxidation and Reduction Chemistry of the Thiazolidine Ring System

The thiazolidine ring system within this compound is susceptible to both oxidation and reduction reactions, which can lead to a variety of modified structures. These transformations can be influenced by the nature of the substituents on the ring and the reaction conditions employed.

Oxidation:

The sulfur atom in the thiazolidine ring is the primary site of oxidation. Depending on the oxidizing agent and stoichiometry, it can be oxidized to a sulfoxide (B87167) or a sulfone. researchgate.net For instance, treatment with a mild oxidizing agent like sodium periodate (B1199274) would likely yield the corresponding sulfoxide, while a stronger oxidant such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA) could lead to the formation of the sulfone. researchgate.net

Electrochemical methods have also been employed for the oxidation of thiazolidine derivatives. clockss.org In the case of thiazolidine-4-carboxylic acid derivatives, electrochemical oxidation has been shown to lead to α-methoxylation, demonstrating a pathway for functionalization at the carbon adjacent to the nitrogen atom. clockss.org It is plausible that this compound could undergo similar electrochemical oxidation, potentially leading to functionalization at the C2 position, although the reactivity of the ethynyl group under these conditions would also need to be considered.

Simple oxidative transformations can also lead to the formation of 2- or 3-thiazolines and even fully aromatic thiazoles. researchgate.net

Reduction:

The reduction of the thiazolidine ring typically involves its cleavage. For example, reduction of thiazolidine-4-carboxylic acid with sodium in liquid ammonia (B1221849) has been shown to open the ring to yield N-methyl-L-cysteine. scispace.com Similarly, reductive opening of the thiazolidine ring in other derivatives has been reported. acs.orgacs.org For this compound, such a reductive cleavage would likely produce an aminoethanethiol (B8698679) derivative with the ethynyl group retained on the carbon that was formerly at the C2 position.

The ethynyl group itself is also readily reduced. Catalytic hydrogenation with palladium on carbon (Pd/C) would be expected to reduce the triple bond to an ethyl group. The selectivity of the reduction would depend on the catalyst and reaction conditions. For instance, using a poisoned catalyst like Lindlar's catalyst would favor the formation of a vinyl group (a cis-alkene).

A hypothetical summary of potential oxidation and reduction products of the thiazolidine ring in this compound is presented in Table 1.

Table 1: Potential Oxidation and Reduction Products of the this compound Ring System

| Reaction Type | Reagent/Condition | Probable Product |

|---|---|---|

| Oxidation | Mild Oxidant (e.g., NaIO₄) | This compound-1-oxide |

| Oxidation | Strong Oxidant (e.g., H₂O₂, m-CPBA) | This compound-1,1-dioxide |

| Oxidation | Electrochemical Oxidation | Functionalization at C2/Ring Opening |

| Reduction | Na/NH₃ | N-substituted 2-aminoethanethiol derivative |

| Reduction (Ethynyl) | H₂/Pd/C | 2-Ethyl-1,3-thiazolidine |

Detailed Reaction Mechanism Elucidation

Elucidating the reaction mechanisms for a molecule like this compound involves a combination of kinetic studies to understand the reaction pathways and the isolation and characterization of transient intermediates.

Kinetic studies are crucial for determining the rate-determining step and understanding the factors that influence the reaction rate. For reactions involving this compound, one could investigate additions to the ethynyl group or substitutions on the thiazolidine ring.

For instance, in the synthesis of related thiazolidine-2-thiones from propargylamines and carbon disulfide, kinetic studies, including Hammett plots, have been used to elucidate the reaction mechanism. acs.org These studies revealed that the nucleophilic attack of the amine on carbon disulfide is the rate-determining step. acs.org

A hypothetical kinetic study for a reaction of this compound, such as a nucleophilic addition to the ethynyl group, could involve varying the concentration of the nucleophile and the substrate to determine the order of the reaction. The effect of solvent polarity and the presence of catalysts could also be investigated. The results from such studies would provide insight into the transition state of the rate-determining step.

Table 2 presents hypothetical kinetic data for a catalyzed addition reaction to the ethynyl group of this compound, illustrating how rate constants might vary with different catalysts.

Table 2: Hypothetical Kinetic Data for a Catalyzed Addition to this compound

| Catalyst | Catalyst Loading (mol%) | Observed Rate Constant (k_obs) (s⁻¹) |

|---|---|---|

| None | 0 | 1.2 x 10⁻⁵ |

| Catalyst A | 5 | 3.5 x 10⁻⁴ |

| Catalyst B | 5 | 8.9 x 10⁻³ |

The identification of reaction intermediates is key to confirming a proposed reaction mechanism. These are often short-lived, high-energy species that require special techniques for their detection, such as low-temperature spectroscopy (NMR, IR) or trapping experiments. beilstein-journals.org

In the context of this compound, several types of intermediates can be postulated for its various reactions:

Schiff Base/Iminium Intermediates: In the formation of the thiazolidine ring itself (from an appropriate aminoethanethiol and an ethynyl aldehyde equivalent), a Schiff base or iminium ion is a likely intermediate prior to cyclization. acs.org

Zwitterionic Intermediates: In reactions such as the cycloaddition of the thiazolidine nitrogen to an electrophile, a zwitterionic intermediate could be formed.

Vinyl Cation/Anion Intermediates: Electrophilic addition to the ethynyl group would proceed through a vinyl cation intermediate, while nucleophilic addition could involve a vinyl anion.

Thiolate Intermediates: Ring-opening reactions of the thiazolidine, for example, upon reaction with a metal ion, can proceed through a thiolate-bound Schiff-base chelate. rsc.org

The isolation of such intermediates is challenging. However, in some cases, stable derivatives of these intermediates can be prepared and characterized. For example, in the synthesis of 2-iminothiazolidines, a stable intermediate resulting from the ring-opening of an aziridine (B145994) has been proposed. nih.gov

Table 3 summarizes plausible reaction intermediates for different transformations of this compound.

Table 3: Plausible Reaction Intermediates for this compound

| Reaction Type | Plausible Intermediate | Method of Detection/Characterization |

|---|---|---|

| Ring Formation | Schiff Base/Iminium Ion | Spectroscopic analysis at low temperature, trapping with nucleophiles |

| Electrophilic Addition to Ethynyl | Vinyl Cation | Isotopic labeling studies, computational modeling |

| Nucleophilic Addition to Ethynyl | Vinyl Anion | Trapping with electrophiles, spectroscopic observation in aprotic solvents |

Structural Analysis and Advanced Spectroscopic Characterization

Elucidation of Molecular Structures

A definitive understanding of the three-dimensional arrangement of atoms and the connectivity within 2-Ethynyl-1,3-thiazolidine (B6253486) would rely on a combination of solid-state and solution-state analytical methods.

X-ray Diffraction Analysis for Solid-State Structures

To determine the precise solid-state structure of this compound, single-crystal X-ray diffraction analysis would be indispensable. This powerful technique would provide accurate measurements of bond lengths, bond angles, and torsion angles, revealing the conformation of the thiazolidine (B150603) ring and the geometry of the ethynyl (B1212043) substituent. Furthermore, analysis of the crystal packing would shed light on intermolecular interactions, such as hydrogen bonding or other non-covalent forces, which govern the supramolecular architecture. Without experimental data, any discussion of these parameters remains purely hypothetical.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

In the absence of a crystalline sample, or to understand its structure in solution, advanced Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool. One-dimensional ¹H and ¹³C NMR would provide initial information on the chemical environment of the hydrogen and carbon atoms. More sophisticated two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be crucial for unambiguously assigning the resonances and establishing the connectivity between atoms. Solid-state NMR could also be employed to study the compound in its solid form, providing complementary information to X-ray diffraction, particularly for amorphous or poorly crystalline materials.

Vibrational and Electronic Spectroscopy

The functional groups and electronic properties of this compound would be investigated using various spectroscopic methods that probe the vibrational and electronic energy levels of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are essential for identifying the characteristic vibrational modes of the functional groups within a molecule. For this compound, these techniques would be expected to reveal key stretching and bending vibrations. The characteristic C≡C stretch of the terminal alkyne would likely appear around 2100-2140 cm⁻¹, while the ≡C-H stretch would be observed near 3300 cm⁻¹. The C-S, C-N, and C-H vibrations of the thiazolidine ring would also present a unique fingerprint in the IR and Raman spectra. The complementary nature of these two techniques would be vital for a comprehensive vibrational analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy would be used to study the electronic transitions within the molecule. The chromophores present, such as the ethynyl group and the thiazolidine ring system, would absorb UV or visible light at specific wavelengths, corresponding to the promotion of electrons to higher energy orbitals. The resulting spectrum, characterized by the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), would provide insights into the electronic structure and conjugation within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) would be a critical technique for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. Furthermore, by analyzing the fragmentation pattern of the molecule upon ionization, the connectivity of the atoms can be inferred, providing structural information that complements NMR data.

Chiroptical Spectroscopic Methods for Stereochemical Assignment (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism)

The unequivocal assignment of the absolute configuration of stereogenic centers is a critical aspect of the chemical characterization of chiral molecules. For a compound such as this compound, which possesses a chiral center at the C2 position of the thiazolidine ring, chiroptical spectroscopic methods are indispensable tools. These techniques, which rely on the differential interaction of chiral molecules with left and right circularly polarized light, provide detailed three-dimensional structural information. The two most powerful of these methods are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). In conjunction with quantum-chemical calculations, ECD and VCD have become rapid and reliable approaches for establishing the absolute configuration of chiral compounds. researchgate.netnih.gov

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength in the UV-Vis region. researchgate.net This differential absorption, reported as the molar circular dichroism (Δε), produces a unique spectrum for each enantiomer, which are mirror images of each other (equal magnitude, opposite sign). The ECD spectrum is highly sensitive to the spatial arrangement of chromophores within the molecule and their electronic transitions.

For the stereochemical assignment of this compound, the chromophores associated with the thiazolidine ring and the ethynyl group would give rise to characteristic Cotton effects in the ECD spectrum. While specific experimental ECD data for this compound is not extensively reported in the literature, the general approach involves the following steps:

Conformational Analysis: The first step is to perform a thorough conformational search for the (R) and (S) enantiomers of the molecule using computational methods. The thiazolidine ring can adopt various conformations (e.g., envelope, twist), and the relative orientation of the ethynyl group will significantly influence the chiroptical response.

Quantum-Chemical Calculations: For the most stable conformers of each enantiomer, the ECD spectra are calculated using time-dependent density functional theory (TDDFT). nih.gov These calculations predict the excitation energies (wavelengths) and rotational strengths of the electronic transitions, which are then convoluted to generate a theoretical ECD spectrum.

Spectral Comparison: The experimentally measured ECD spectrum is then compared with the calculated spectra for the (R) and (S) enantiomers. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration of the chiral center.

A study on glucopyranosylidene-spiro-thiazolinones demonstrated the power of this approach, where TDDFT-ECD calculations were successfully used to distinguish between epimeric products and assign the absolute configuration of the spiro-heterocyclic ring. nih.gov This highlights the applicability of the method to complex thiazolidine-containing systems.

Illustrative ECD Data for Stereochemical Assignment

The following table provides a hypothetical comparison of experimental and calculated ECD data for the (R)- and (S)-enantiomers of a generic 2-substituted-1,3-thiazolidine, illustrating how a match in the sign and position of the Cotton effects leads to the assignment of the absolute configuration.

| Wavelength (nm) | Experimental Δε | Calculated Δε for (R)-enantiomer | Calculated Δε for (S)-enantiomer |

| 210 | +5.2 | +5.5 | -5.5 |

| 235 | -3.8 | -4.0 | +4.0 |

| 260 | +1.5 | +1.3 | -1.3 |

| Conclusion from Illustrative Data: The positive Cotton effect around 210 nm, negative effect around 235 nm, and positive effect around 260 nm in the experimental spectrum show a clear correlation with the calculated spectrum for the (R)-enantiomer, thus establishing its absolute configuration. |

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region, corresponding to vibrational transitions. nih.gov VCD provides a wealth of stereochemical information as it probes the chirality of the entire molecular framework through its vibrational modes. A key advantage of VCD is its high spectral resolution and the fact that it deals with the electronic ground state, which simplifies theoretical modeling compared to ECD. ru.nl

The application of VCD for the stereochemical assignment of this compound would involve a similar synergy between experimental measurement and theoretical calculation:

Experimental Measurement: The VCD and infrared absorption spectra of the chiral sample are recorded.

Computational Modeling: The vibrational frequencies and dipole and rotational strengths for the low-energy conformers of both the (R) and (S) enantiomers are calculated, typically using density functional theory (DFT). These are then used to generate the theoretical VCD and IR spectra.

Stereochemical Assignment: The experimental VCD spectrum is compared with the calculated spectra. The absolute configuration is assigned based on the best fit between the experimental and theoretical data across the fingerprint region of the spectrum.

VCD has proven to be a powerful tool for determining the absolute configuration of complex molecules, including those with multiple chiral centers, and is particularly useful for systems in solution. nih.gov The technique is sensitive not only to the configuration of stereocenters but also to the conformational preferences of the molecule in solution. ru.nl For this compound, VCD could provide detailed insights into the puckering of the thiazolidine ring and the orientation of the ethynyl substituent.

Illustrative VCD Data for Stereochemical Assignment

The table below presents a hypothetical set of key VCD signals for a chiral thiazolidine derivative, demonstrating how the pattern of positive and negative bands can be used for stereochemical elucidation.

| Wavenumber (cm⁻¹) | Vibrational Mode | Experimental VCD (ΔA x 10⁻⁵) | Calculated VCD for (R)-enantiomer (ΔA x 10⁻⁵) | Calculated VCD for (S)-enantiomer (ΔA x 10⁻⁵) |

| 2980 | C-H stretch | +2.5 | +2.8 | -2.8 |

| 2110 | C≡C stretch | -1.8 | -2.0 | +2.0 |

| 1450 | CH₂ bend | +3.1 | +3.3 | -3.3 |

| 1320 | C-N stretch | -4.5 | -4.2 | +4.2 |

| 1100 | Ring deformation | +1.5 | +1.7 | -1.7 |

| Conclusion from Illustrative Data: The pattern of positive and negative VCD bands in the experimental spectrum, particularly the positive C-H stretching band, negative alkyne stretching band, and the strong negative C-N stretching band, is in excellent agreement with the calculated spectrum for the (R)-enantiomer. |

Computational and Theoretical Chemistry Studies on 2 Ethynyl 1,3 Thiazolidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like 2-ethynyl-1,3-thiazolidine (B6253486) from first principles.

Electronic Structure and Bonding Characteristics Analysis (e.g., Frontier Molecular Orbitals - HOMO/LUMO)

The electronic structure of a molecule governs its reactivity. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. masterorganicchemistry.com A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. masterorganicchemistry.comnih.gov

For this compound, DFT calculations at a level like B3LYP/6-311++G(d,p) would be used to compute these orbital energies. nih.gov The presence of the sulfur and nitrogen heteroatoms, along with the π-system of the ethynyl (B1212043) group, would lead to a complex distribution of electron density. The HOMO is expected to be localized primarily on the electron-rich sulfur atom and the ethynyl π-bond, while the LUMO would likely be distributed across the antibonding orbitals of the molecule, particularly the π* orbitals of the ethynyl group. nih.gov

Charge transfer within the molecule can be elucidated through these calculations. nih.gov The analysis would provide insights into how the ethynyl substituent influences the electronic properties of the thiazolidine (B150603) ring.

Table 1: Illustrative Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters for a Heterocyclic System (Note: These values are representative examples from studies on related heterocyclic compounds and are not specific to this compound. They illustrate the type of data generated from DFT calculations.)

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.43 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.71 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 2.72 |

| Ionization Potential (I) | ≈ -EHOMO | 5.43 |

| Electron Affinity (A) | ≈ -ELUMO | 2.71 |

| Chemical Hardness (η) | (I - A) / 2 | 1.36 |

Data modeled after findings for similar heterocyclic systems. scielo.org.za

Conformational Analysis and Energetic Landscapes

The 1,3-thiazolidine ring is not planar and can adopt several conformations. Conformational analysis is the study of the energetics between these different spatial arrangements (rotamers). acs.org For the five-membered thiazolidine ring, common conformations include "envelope" and "twist" (or half-chair) forms. The position and orientation of the ethynyl group at the C2 position would significantly influence the relative stability of these conformers.

Computational methods can be used to map the potential energy surface of this compound. By systematically rotating the bonds and calculating the energy of each resulting geometry, an energetic landscape can be constructed. This landscape reveals the most stable (lowest energy) conformations and the energy barriers required to transition between them. Such calculations are crucial for understanding which shapes the molecule is most likely to adopt in solution. acs.org For substituted thiazolidine rings, DFT calculations have successfully determined the puckering angles and identified the most stable conformers. nih.gov

Table 2: Hypothetical Relative Energies of this compound Conformers (Note: This table presents a hypothetical scenario to illustrate the output of a conformational analysis. The specific conformers and energy values are not based on published data for this molecule.)

| Conformer | Description | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| A | Twist, Ethynyl Equatorial | 0.00 | 75.4 |

| B | Envelope, Ethynyl Axial | 1.25 | 13.5 |

| C | Twist, Ethynyl Axial | 0.85 | 11.1 |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

Theoretical calculations are invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure.

NMR Chemical Shifts: Quantum chemistry programs can calculate NMR shielding tensors. scm.com The chemical shifts (δ) are then determined by comparing the calculated shielding of the molecule's nuclei to that of a reference standard like tetramethylsilane (B1202638) (TMS). libretexts.org Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly used in conjunction with DFT for this purpose. scielo.org.za Comparing the calculated ¹H and ¹³C NMR spectra with experimental data is a powerful method for structural elucidation and conformational assessment. nih.gov

Vibrational Frequencies: The same DFT calculations used for geometry optimization can also determine the vibrational frequencies of the molecule. scielo.org.za These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. Each calculated frequency can be animated to visualize the specific bond stretching, bending, or twisting motion involved. This allows for precise assignment of experimental IR bands. For example, a strong absorption band corresponding to the C≡C-H stretch of the ethynyl group would be a key identifying feature.

UV-Vis Absorption: The electronic transitions that give rise to UV-Vis absorption spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT). scielo.org.zanih.gov These calculations yield the vertical excitation energies and oscillator strengths (f) for transitions from the ground state to various excited states. The excitation energy corresponds to the wavelength of maximum absorption (λmax), and the oscillator strength relates to the intensity of the absorption peak. ornl.gov For this compound, a π-π* transition associated with the ethynyl group would be expected.

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data (Note: The values presented are hypothetical examples based on typical results for similar organic molecules and are intended for illustrative purposes only.)

| Spectroscopic Data | Predicted Value | Hypothetical Experimental Value |

| ¹H NMR (δ, ppm) | C2-H: 5.15 | C2-H: 5.20 |

| C≡C-H: 2.80 | C≡C-H: 2.85 | |

| Vibrational Freq. (cm⁻¹) | ν(C≡C-H): 3310 | 3305 |

| ν(C≡C): 2155 | 2150 | |

| UV-Vis (λmax, nm) | π → π*: 225 (f=0.15) | 228 |

Reaction Mechanism Simulations and Transition State Characterization

Computational chemistry allows for the detailed investigation of reaction pathways, providing insights that are often difficult or impossible to obtain through experiments alone.

Elucidation of Rate-Determining Steps

By modeling a potential reaction involving this compound, computational chemists can map out the entire reaction pathway. This involves locating all intermediates and, crucially, the transition state (TS) for each step. A transition state is a high-energy, transient species that exists at the peak of the energy profile connecting reactants and products. acs.org Vibrational frequency calculations are used to confirm that a located structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org By comparing the activation energies (ΔG‡) of all steps, the RDS can be unequivocally identified. acs.org

Energy Profiles and Thermochemical Analysis

A reaction energy profile is a diagram that plots the change in Gibbs free energy (ΔG) as reactants are converted into products. acs.org These profiles are generated from the energies of the optimized structures of reactants, intermediates, transition states, and products calculated using DFT.

For instance, in a hypothetical base-catalyzed reaction of this compound, DFT calculations could produce an energy profile similar to those established for the synthesis of related thiazolidine-2-thiones. acs.org

Table 4: Example Thermochemical Data for a Hypothetical Two-Step Reaction (Note: This table provides an illustrative example of data derived from a calculated energy profile, with values modeled on related reactions. acs.org It does not represent a specific published reaction of this compound.)

| Step | Description | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔGrxn) (kcal/mol) |

| 1 | Reactant → TS1 → Intermediate | 16.5 | -5.2 |

| 2 | Intermediate → TS2 → Product | 12.1 | -15.8 |

| Overall | Reactant → Product | - | -21.0 |

In this illustrative example, Step 1 has the higher activation energy (16.5 kcal/mol) and would therefore be the rate-determining step.

Molecular Modeling and Dynamics Simulations for Intramolecular and Intermolecular Interactions

As of the latest available research, specific molecular modeling and dynamics simulation studies focusing exclusively on this compound are not extensively documented in publicly accessible scientific literature. However, computational studies on the parent 1,3-thiazolidine ring and its various derivatives provide a foundational understanding of the types of intramolecular and intermolecular interactions that would likely govern the behavior of this compound. These studies are crucial for predicting the compound's conformational preferences, stability, and potential interactions with biological targets or other molecules.

Intramolecular Interactions:

The conformational flexibility of the five-membered thiazolidine ring is a key aspect that would be explored through molecular modeling. The ring can adopt various puckered conformations, such as envelope and twist forms. The energetic barriers between these conformations can be calculated to determine the most stable structures. The orientation of the ethynyl substituent (axial or equatorial) in the stable conformers would be a primary focus of such studies.

Key intramolecular interactions expected in this compound would include:

Steric Hindrance: The interaction between the ethynyl group and the hydrogen atoms on the thiazolidine ring would be a significant factor in determining the preferred conformation.

Intramolecular Hydrogen Bonding: The possibility of weak C-H···S or C-H···N hydrogen bonds involving the acetylenic hydrogen and the sulfur or nitrogen atoms of the ring could contribute to conformational stability. acs.org

Torsional Strain: The rotation around the C2-C(ethynyl) bond would also be a subject of computational analysis to identify low-energy rotational isomers.

Intermolecular Interactions:

Molecular dynamics simulations are instrumental in understanding how molecules of this compound would interact with each other in a condensed phase (liquid or solid). These simulations can predict bulk properties like density and heat of vaporization and provide detailed insights into the nature of intermolecular forces.

Expected intermolecular interactions for this compound include:

Hydrogen Bonding: The N-H proton of the thiazolidine ring can act as a hydrogen bond donor, while the nitrogen and sulfur atoms can act as acceptors. Furthermore, the acetylenic C-H group can also participate in weak hydrogen bonding.

π-Interactions: The carbon-carbon triple bond of the ethynyl group can engage in π-π stacking interactions with other ethynyl groups or aromatic rings if present in the environment. It can also participate in π-cation or anion-π interactions.

To provide a clearer, albeit theoretical, picture, the following table summarizes potential intermolecular interaction energies that could be calculated using computational methods for dimers of this compound. The data presented here is hypothetical and serves to illustrate the type of information that would be generated from such a study.

| Type of Interaction | Interacting Groups | Hypothetical Interaction Energy (kcal/mol) | Typical Distance (Å) |

|---|---|---|---|

| N-H···N Hydrogen Bond | (Thiazolidine)N-H ··· N(Thiazolidine) | -4.5 to -6.0 | 2.8 - 3.2 |

| N-H···S Hydrogen Bond | (Thiazolidine)N-H ··· S(Thiazolidine) | -2.5 to -4.0 | 3.2 - 3.6 |

| C≡C-H···N Hydrogen Bond | (Ethynyl)C-H ··· N(Thiazolidine) | -1.5 to -2.5 | 3.0 - 3.4 |

| C≡C-H···S Hydrogen Bond | (Ethynyl)C-H ··· S(Thiazolidine) | -1.0 to -2.0 | 3.4 - 3.8 |

| π-π Stacking | (Ethynyl)C≡C ··· C≡C(Ethynyl) | -1.0 to -2.5 | 3.5 - 4.5 |

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.

These computational approaches are invaluable for building a comprehensive model of the molecular behavior of this compound, guiding future experimental work, and exploring its potential applications in various fields of chemistry and materials science.

Potential Applications in Materials Science and Non Biological Systems

Precursors for Polymer and Copolymer Synthesis (e.g., Conductive Polymers, Functional Polymers)

The ethynyl (B1212043) group is a powerful functional handle for polymer synthesis. Its presence allows 2-Ethynyl-1,3-thiazolidine (B6253486) to be used as a monomer or a functionalizing agent for creating a variety of polymers. The terminal alkyne can undergo polymerization to form conjugated backbones, a key feature of conductive polymers. For instance, polymers featuring ethynylene or ethynylene-thiophene spacers in their main chains are actively investigated for their electronic properties nih.gov. The incorporation of this compound could lead to novel conductive polymers where the thiazolidine (B150603) ring imparts specific solubility, processability, or interactive properties.

Furthermore, the ethynyl group is a prime substrate for polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Studies have demonstrated the synthesis of well-defined polymers with terminal reactive groups, including propargyl (containing an ethynyl group) and thiazolidin-2-thione moieties researchgate.net. These functional end-groups are crucial for creating block copolymers or for post-polymerization modification. This compound could serve as a precursor to a RAFT agent or as a monomer, enabling the synthesis of polymers with pendant or terminal alkyne groups ready for further functionalization via "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This approach allows for the straightforward introduction of the thiazolidine unit along a polymer backbone, creating functional polymers with tailored properties.

| Polymer Type | Role of this compound | Key Functional Group(s) | Potential Properties |

| Conductive Polymers | Monomer for polymerization | Ethynyl group | Electrical conductivity, specific solubility from thiazolidine ring nih.govresearchgate.net. |

| Functional Polymers | Monomer or precursor to a RAFT agent | Ethynyl and Thiazolidine groups | Reactive handles for post-polymerization modification (click chemistry), enhanced metal coordination researchgate.net. |

| Block Copolymers | Functional initiator or terminator | Ethynyl group | Creation of complex polymer architectures with distinct blocks. |

Ligands in Coordination Chemistry and Metal-Organic Frameworks

The thiazolidine ring contains both nitrogen and sulfur atoms, which are effective donor sites for coordinating with metal ions. Research on related compounds like thiazolidine-2-thione has shown their ability to form stable complexes with various bivalent transition metals, including zinc (Zn), cadmium (Cd), cobalt (Co), and nickel (Ni) rsc.org. In these complexes, the ligand can coordinate through its sulfur or nitrogen atom, leading to tetrahedral or octahedral geometries rsc.org. By analogy, this compound is expected to act as a potent ligand.

This ligating ability makes it a promising candidate for constructing Metal-Organic Frameworks (MOFs). MOFs are porous crystalline materials built from metal ions or clusters linked by organic ligands rroij.commdpi.com. The rigid and linear nature of the ethynyl group is highly desirable for forming stable, porous frameworks researchgate.net. Using this compound as an organic linker could produce MOFs where the pores are decorated with thiazolidine rings. These heterocyclic units could enhance the framework's stability or create specific binding sites for the selective adsorption of gases or other small molecules researchgate.net. The synthesis of MOFs is often achieved through methods like solvothermal or hydrothermal reactions, where the metal precursor and organic linker are heated in a solvent rroij.com.

| Metal Ion Family | Potential Coordination Atoms | Possible Geometries | Resulting Structure |

| Transition Metals (e.g., Co, Ni, Cu, Zn, Cd) | Nitrogen, Sulfur, Ethynyl π-system | Tetrahedral, Square Planar, Octahedral | Discrete coordination complexes rsc.org. |

| Lanthanides (e.g., Eu, Tb) | Nitrogen, Sulfur (Hard/Soft Acid-Base Theory) | Various high-coordination numbers | Luminescent complexes or MOFs mdpi.com. |

| MOF-forming Metals (e.g., Zr, Fe, Cu, Zn) | Nitrogen, Sulfur, Deprotonated Acetylide | Defined by MOF topology (e.g., lvt, scu) | Porous Metal-Organic Frameworks researchgate.netnih.gov. |

Components in Advanced Functional Materials (e.g., Sensors, Optical Materials)

The unique electronic characteristics arising from the combination of the sulfur/nitrogen heterocycle and the conjugated ethynyl group make this compound a valuable component for advanced functional materials.

In the field of chemical sensors, thiazole (B1198619) and thiazolidine moieties have been successfully integrated into fluorescent dyes and polymers. For example, thiazolidine derivatives of borondipyrromethene (BODIPY) have been developed for the fluorescent detection of amino acids researchgate.net. Similarly, conjugated polymers containing thiazole units have been shown to act as colorimetric and fluorescent "turn-off/turn-on" sensors for detecting ions like iodide and mercury in solution researchgate.net. This compound could be incorporated into such systems, either by polymerization or by attachment to a fluorophore via its ethynyl group. The thiazolidine ring would serve as the recognition site, where binding to a target analyte would modulate the material's optical properties, enabling detection.

The potential for creating extended conjugated systems through the ethynyl group also suggests applications in optical materials. Molecules with donor-acceptor structures are known to exhibit interesting properties, such as nonlinear optical (NLO) activity google.com. The thiazolidine ring can act as an electron-donating group, and when combined with suitable electron-accepting groups through the ethynyl linker, it could form the basis of new chromophores for NLO applications.

| Material Type | Application | Role of this compound | Operating Principle |

| Chemosensors | Detection of metal ions or small molecules | Recognition and signaling component | Analyte binding to the thiazolidine ring modulates the fluorescence or color of the material researchgate.netresearchgate.net. |

| Optical Materials | Nonlinear optics, dyes | Core structural unit of a chromophore | Forms part of a donor-π-acceptor system, leading to specific light absorption or emission properties google.com. |

| Organic Semiconductors | Organic Field-Effect Transistors (OFETs) | Component of a conjugated polymer | The thiazolidine moiety could influence molecular packing and charge transport properties tandfonline.com. |

Catalytic Roles in Organic Transformations (e.g., Organocatalysis, Ligands in Metal-Catalyzed Reactions)

This compound holds potential in catalysis both as a ligand for metal catalysts and as a scaffold for organocatalysts.

The thiazolidine framework, particularly when derived from the amino acid cysteine, is a well-established privileged scaffold in organocatalysis dokumen.pub. While this compound itself is not a catalyst, it serves as a building block for more complex chiral catalysts. Organocatalytic methods have been employed to synthesize thiazolidine-containing hybrids, demonstrating the compatibility of this ring system with catalytic transformations researchgate.netnih.gov.

More significantly, the compound can function as a ligand in transition metal-catalyzed reactions. The selection of ligands is critical as it dictates the reactivity and selectivity of the metal center hector-fellow-academy.demit.edu. The N and S atoms of the thiazolidine ring can form a chelate with a metal, influencing its electronic and steric environment. This could be exploited in a variety of metal-catalyzed processes, including cross-coupling reactions, hydrogenations, or cycloadditions williams.edu. For example, a platinum catalyst has been used for the cycloisomerization of a 2-ethynyl-1-ferrocenyl benzene (B151609) precursor, highlighting the reactivity of ethynyl groups in metal-catalyzed transformations nih.gov. A catalyst system featuring this compound as a ligand could potentially direct such reactions with high selectivity.

| Catalysis Type | Role of this compound | Example Reactions | Mechanism of Action |

| Organocatalysis | Precursor to a more complex catalyst | Asymmetric aldol (B89426) or Michael additions | The thiazolidine scaffold forms part of a chiral environment to control stereochemistry dokumen.pubnih.gov. |

| Ligand in Metal Catalysis | Bidentate (N,S) or monodentate ligand | Cross-coupling (e.g., Suzuki, Negishi), Cycloaddition, Cycloisomerization | Modifies the steric and electronic properties of the metal center to control reactivity and selectivity mit.eduwilliams.edunih.gov. |

Future Research Directions and Emerging Areas

Development of Novel and Efficient Synthetic Routes for Complex Derivatives

The synthesis of the parent 2-Ethynyl-1,3-thiazolidine (B6253486) and its derivatives is a primary challenge. Current synthetic methodologies for thiazolidines often involve the condensation of an amine, a carbonyl compound, and a thiol. researchgate.net For this compound, this could potentially involve the reaction of cysteamine with an ethynyl-bearing aldehyde or a related precursor. wikipedia.org Future research will likely focus on adapting and optimizing existing methods for heterocyclic synthesis to accommodate the reactive ethynyl (B1212043) moiety.

Key strategies for exploration could include:

Direct Condensation: A one-pot reaction between cysteamine and propynal or its synthetic equivalents could provide a direct route to the core structure. The challenge lies in controlling the reactivity of the aldehyde and preventing unwanted side reactions.

Post-synthetic Modification: An alternative approach involves the synthesis of a 2-substituted thiazolidine (B150603) that can be later converted to the ethynyl group. For example, a thiazolidine bearing a trimethylsilyl-ethynyl group could be synthesized and later deprotected.

Base-Catalyzed Cyclization: Protocols involving base-catalyzed reactions of α-tertiary propargylamines with carbon disulfide to form thiazolidine-2-thiones suggest that related cyclization strategies could be developed for this compound. nih.gov

The development of these synthetic routes will be crucial for accessing a variety of derivatives with substitutions on the nitrogen atom or the thiazolidine ring, enabling the fine-tuning of their properties.

| Elimination Reactions | 2-(Dihaloethyl)-1,3-thiazolidine | Established method for alkyne formation | Harsh reaction conditions may be required |

Exploration of Unprecedented Reactivity Patterns of the Ethynyl Thiazolidine Moiety

The ethynyl group is a versatile functional handle, and its presence on the thiazolidine ring is expected to impart unique reactivity. The electron-donating character of the adjacent nitrogen and sulfur atoms could influence the electronic properties of the alkyne, potentially leading to novel reaction pathways.

A significant area of future research will be the application of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to create complex thiazolidine-triazole conjugates. wikipedia.orgnih.gov This reaction is known for its high efficiency, regioselectivity, and tolerance of a wide range of functional groups. organic-chemistry.org

Other potential reactions to explore include:

Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to form more extended π-systems.

Cycloaddition Reactions: [3+2] cycloadditions with various dipoles to generate novel heterocyclic systems. acs.org

Hydration and Addition Reactions: Addition of nucleophiles across the triple bond to create functionalized vinyl-thiazolidine derivatives.

Polymerization: The ethynyl group can serve as a monomer unit for the synthesis of novel polymers. mdpi.com

Table 2: Prospective Reactions of the Ethynyl Thiazolidine Moiety

| Reaction Type | Reagents/Catalysts | Potential Product |

|---|---|---|

| CuAAC Click Chemistry | Organic Azides, Cu(I) Catalyst | 1,4-Disubstituted 1,2,3-Triazole Adducts |

| Sonogashira Coupling | Aryl/Vinyl Halides, Pd/Cu Catalysts | Aryl/Vinyl-Ethynyl-Thiazolidines |

| [3+2] Cycloaddition | Nitrones, Azomethine Imines | Fused or Substituted Heterocyclic Systems |

| Diels-Alder Reaction | Dienes (if activated) | Cyclohexadiene-fused Thiazolidines |

| Radical Addition | Thiols, Radical Initiator | Vinyl Sulfide Derivatives |

Integration into Supramolecular Architectures and Self-Assembled Systems

Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures. Thiazolidine derivatives have been shown to participate in supramolecular aggregation through hydrogen bonding. researchgate.netresearchgate.net The introduction of a rigid, linear ethynyl group provides an additional element for controlling self-assembly.

Future research could explore how this compound can be used as a building block in:

Hydrogen-Bonded Networks: The N-H group of the thiazolidine ring can act as a hydrogen bond donor, while the nitrogen and sulfur atoms can act as acceptors, leading to the formation of tapes, sheets, or 3D networks. researchgate.net

Metal-Organic Frameworks (MOFs): The ethynyl group and the heteroatoms of the thiazolidine ring could coordinate with metal ions to form crystalline porous materials with potential applications in gas storage or catalysis.

Liquid Crystals: The rigid-rod nature of the ethynyl group, when combined with appropriate substituents, could lead to the formation of liquid crystalline phases.

The interplay between the hydrogen bonding capabilities of the thiazolidine ring and the π-system of the ethynyl group could lead to the design of highly ordered and functional supramolecular materials.

Advancements in Theoretical Modeling for Predictive Chemical Discovery

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of new molecules. nih.gov For a yet-to-be-synthesized molecule like this compound, theoretical modeling can provide invaluable insights.

Future computational studies could focus on:

Structural and Conformational Analysis: Predicting the most stable geometry, bond lengths, and bond angles of the molecule. nih.gov

Electronic Properties: Calculating the HOMO-LUMO gap, ionization potential, and electron affinity to understand its electronic behavior and potential as a semiconductor material. jmchemsci.com

Reaction Mechanisms: Modeling the transition states and energy barriers for potential synthetic routes and reactions, such as cycloadditions, to predict feasibility and regioselectivity. nih.gov

Spectroscopic Prediction: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of the synthesized compound. nih.gov

These theoretical predictions can guide experimental efforts, saving time and resources in the discovery and development of this new class of compounds.

Table 3: Focus Areas for Theoretical Modeling of this compound

| Modeling Area | Computational Method | Predicted Properties |

|---|---|---|

| Molecular Geometry | DFT (e.g., B3LYP) | Bond lengths, angles, dihedral angles, stable conformers |

| Electronic Structure | DFT, TD-DFT | HOMO/LUMO energies, electronic transitions, UV-Vis spectra |

| Reactivity Indices | DFT (Fukui functions) | Sites for nucleophilic and electrophilic attack |

| Reaction Pathways | DFT (Transition State Search) | Activation energies, reaction mechanisms, kinetic feasibility |

| NMR Spectroscopy | GIAO DFT | 1H and 13C chemical shifts |

Discovery of New Non-Biological Applications in Niche Chemical Technologies

While thiazolidine derivatives are widely explored for their biological activity, the unique structure of this compound suggests potential applications in materials science and other non-biological fields. nih.gove3s-conferences.org

Emerging areas for investigation include:

Functional Polymers: The ethynyl group makes this compound a candidate monomer for creating poly(arylene ethynylene)-type polymers. nih.gov The inclusion of the thiazolidine ring could impart novel solubility, thermal, or electronic properties to the resulting materials. These polymers could find use in organic electronics, such as organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs). researchgate.netrsc.org

Corrosion Inhibitors: Heterocyclic compounds containing sulfur and nitrogen are known to be effective corrosion inhibitors for metals. The this compound molecule could be investigated for its ability to adsorb onto metal surfaces and protect them from corrosive environments.

Ligands in Catalysis: The sulfur and nitrogen atoms of the thiazolidine ring, along with the π-system of the ethynyl group, could act as a multidentate ligand for transition metals, leading to new catalysts for organic synthesis.

High-Energy Materials: The combination of a strained ring and an energy-rich triple bond might be explored in the context of high-energy density materials, although this would require careful theoretical and experimental safety evaluation.

The exploration of these niche applications could lead to the development of new technologies based on this novel heterocyclic building block.

常见问题

Basic: What are the common synthetic routes for 2-Ethynyl-1,3-thiazolidine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of 1,3-thiazolidine derivatives typically involves condensation reactions between amines and carbonyl-containing reagents. For example, 2-oxo-1,3-thiazolidine can be prepared via the reaction of ethanolamine with carbon disulfide, followed by oxidation . Introducing ethynyl groups (e.g., 2-ethynyl substituents) may require Sonogashira coupling or nucleophilic substitution using propargyl bromide under basic conditions. Key parameters include:

- Catalyst selection : Triethylamine (Et₃N) is often used to deprotonate intermediates, as seen in the synthesis of 2-substituted-1,3-thiazolidine-3-carboxylates .

- Solvent systems : Polar aprotic solvents like DMF or acetonitrile enhance reactivity.

- Temperature control : Reactions are typically conducted at 0–25°C to avoid side-product formation .

Basic: How is the molecular structure of this compound validated experimentally?

Methodological Answer:

X-ray crystallography and 2D NMR (e.g., ¹H-¹³C HMBC) are critical for structural confirmation. For instance:

- X-ray diffraction : Resolves bond lengths and angles (e.g., C–N bond elongation in thiazolidine rings, as observed in 3-thiazolidine acetic acid derivatives ).

- NMR spectroscopy : HMBC correlations between the ethynyl proton (δ ~2.5 ppm) and adjacent carbons confirm substituent positioning .

- Conformational analysis : Envelope conformations in thiazolidine rings are common, with sulfur atoms forming the "flap" .

Advanced: How can computational methods predict the bioactivity of this compound derivatives?

Methodological Answer:

In-silico studies (e.g., molecular docking, DFT calculations) are used to assess interactions with biological targets. For example:

- Docking simulations : Derivatives of 1,3-thiazolidine show affinity for M. tuberculosis transcription inhibitors by binding to DNA gyrase or RNA polymerase active sites .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with antimicrobial activity .

- Validation : Discrepancies between in-silico and in-vitro results (e.g., MIC values) may arise from solvation effects or protein flexibility, requiring iterative refinement of force fields .

Advanced: What strategies resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer:

Contradictions often stem from assay variability or structural heterogeneity. Mitigation approaches include:

- Standardized protocols : Use consistent bacterial strains (e.g., M. tuberculosis H37Rv) and MIC determination methods .

- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., electron-withdrawing groups on the aryl ring enhance anti-tubercular activity) .

- Control experiments : Verify compound purity via HPLC and exclude solvent interference (e.g., DMSO toxicity in cell-based assays) .

Advanced: How does the stereochemistry of this compound derivatives influence their pharmacological profiles?

Methodological Answer:

Chiral centers in thiazolidine rings significantly impact bioactivity. For example:

- Racemic mixtures : Crystallographic studies show that enantiomers may adopt distinct conformations, altering binding to chiral enzyme pockets .

- Enantioselective synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis to isolate active enantiomers .

- Pharmacokinetic effects : S-configuration in 2-substituted derivatives improves metabolic stability in hepatic microsome assays .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Protective equipment : Use nitrile gloves (EN 374 compliant) and flame-retardant lab coats to prevent skin contact .

- Ventilation : Conduct reactions in fume hoods due to volatile byproducts (e.g., H₂S in thiol-containing syntheses) .

- Waste disposal : Degrade residual compounds with oxidizing agents (e.g., KMnO₄) before disposal .

Advanced: What are the challenges in scaling up this compound synthesis for preclinical studies?

Methodological Answer:

- Reaction scalability : Batch reactors may inefficiently dissipate heat from exothermic steps (e.g., cyclization). Continuous flow systems improve yield .

- Purification hurdles : Chromatography is impractical at scale; switch to crystallization using ethanol/water mixtures .

- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life .

Advanced: How can this compound derivatives be optimized for selective kinase inhibition?

Methodological Answer:

- Scaffold modification : Introduce hydrogen-bond donors (e.g., hydroxyl groups) to target kinase ATP-binding pockets .

- Proteomic screening : Use kinase profiling panels (e.g., DiscoverX) to identify off-target effects .

- Crystal structure-guided design : Align substituents with hydrophobic regions in kinase domains (e.g., P-loop) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。